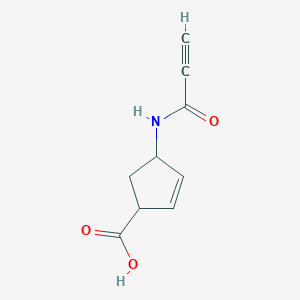

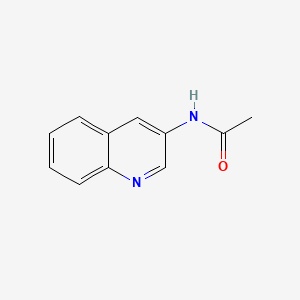

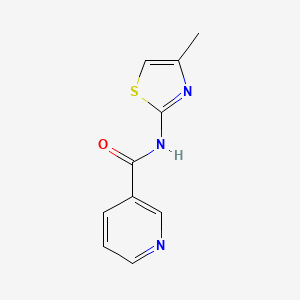

O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

O-(7-Nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine (ONBH) is a nitrobenzoxadiazole-based compound with a wide range of applications in scientific research. ONBH has become increasingly popular in recent years due to its ability to act as a nitric oxide (NO) donor, allowing for the study of NO-mediated biological processes. This compound is also useful for its ability to act as a substrate in a variety of biochemical assays, as well as its use as a fluorescent probe in fluorescence microscopy and imaging.

Applications De Recherche Scientifique

O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine is widely used in scientific research due to its ability to act as a nitric oxide (NO) donor. NO is a key signaling molecule involved in a variety of physiological processes, including vascular relaxation, neuronal signaling, and immune response. The NO donor properties of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine make it useful for studying the effects of NO in various biological systems. In addition, O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine can be used as a substrate in a variety of biochemical assays, including nitric oxide synthase (NOS) assays, nitric oxide reductase (NOR) assays, and nitric oxide-dependent enzyme assays. O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine can also be used as a fluorescent probe in fluorescence microscopy and imaging.

Mécanisme D'action

O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine acts as a nitric oxide (NO) donor by releasing NO when exposed to a reducing environment. The release of NO is triggered by the reduction of the nitro group on O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine, which leads to the formation of an amine. The amine then reacts with oxygen to form NO, which is then released into the surrounding environment.

Biochemical and Physiological Effects

The NO released by O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine is involved in a variety of physiological processes, including vascular relaxation, neuronal signaling, and immune response. NO is known to act as a vasodilator, which can lead to increased blood flow and oxygen delivery to tissues. NO is also involved in the regulation of neuronal transmission and synaptic plasticity, which is important for learning and memory. Finally, NO is involved in the regulation of the immune response, as it can act as an anti-inflammatory agent.

Avantages Et Limitations Des Expériences En Laboratoire

O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine has several advantages for laboratory experiments. First, it is a relatively stable compound, making it easy to store and handle. Second, it is a relatively inexpensive compound, making it accessible to most laboratories. Finally, it is a relatively safe compound, making it suitable for use in a variety of laboratory experiments.

Despite its advantages, there are some limitations to using O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine in laboratory experiments. First, the NO released by O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine is relatively short-lived, making it difficult to study long-term effects. Second, the NO released by O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine may not be as potent as endogenous NO, making it difficult to study the effects of NO at physiological concentrations. Finally, the NO released by O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine may not be as specific as endogenous NO, making it difficult to study the effects of NO in a specific cell type or tissue.

Orientations Futures

The potential future directions for O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine include:

1. Developing more specific NO donors that can be used to study the effects of NO in a specific cell type or tissue.

2. Developing more stable NO donors that can be used to study long-term effects of NO.

3. Investigating the use of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine as a therapeutic agent for the treatment of diseases related to NO signaling, such as hypertension and diabetes.

4. Developing new applications for O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine, such as its use as a fluorescent probe in fluorescence microscopy and imaging.

5. Investigating the use of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine in combination with other NO donors to study the synergistic effects of NO.

6. Investigating the use of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine in combination with other drugs to study the effects of NO in drug delivery and pharmacokinetics.

7. Investigating the use of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine in combination with other compounds to study the effects of NO in drug-drug interactions.

8. Investigating the use of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine in combination with other compounds to study the effects of NO in cancer therapy.

9. Investigating the use of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine in combination with other compounds to study the effects of NO in wound healing.

10. Investigating the use of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine in combination with other compounds to study the effects of NO in inflammation and pain.

Méthodes De Synthèse

O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine can be synthesized from a variety of starting materials, including nitrobenzene, hydroxylamine, and various carboxylic acids. The most common synthesis method involves the reaction of nitrobenzene and hydroxylamine in the presence of a strong base, such as sodium hydroxide, to form O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine. This reaction is typically carried out in an aqueous solution at room temperature. The reaction can also be catalyzed by a variety of organic bases. The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Propriétés

IUPAC Name |

O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O4/c7-13-4-2-1-3(10(11)12)5-6(4)9-14-8-5/h1-2H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOUDYDAZGFVMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)ON)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(Methylthio)phenyl]cyclopropanecarboxamide](/img/structure/B6617385.png)

![[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol](/img/structure/B6617399.png)

![3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol](/img/structure/B6617405.png)